molecular formula C12H11NO3 B11795372 2-Phenethyloxazole-5-carboxylic acid

2-Phenethyloxazole-5-carboxylic acid

Cat. No.: B11795372
M. Wt: 217.22 g/mol
InChI Key: NLPAPDYNKBWVFE-UHFFFAOYSA-N
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Description

2-Phenethyloxazole-5-carboxylicacid is a heterocyclic compound that features an oxazole ring substituted with a phenethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenethyloxazole-5-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the reaction of phenethylamine with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 2-Phenethyloxazole-5-carboxylicacid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Phenethyloxazole-5-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the phenethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2-Phenethyloxazole-5-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenethyloxazole-5-carboxylicacid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

  • 2-Phenyl-1,3-oxazole-5-carboxylic acid
  • 2-Phenethyl-4,5-dihydro-1,3-oxazole
  • 2-Phenethyl-1,3-oxazole-4-carboxylic acid

Comparison: 2-Phenethyloxazole-5-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(2-phenylethyl)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C12H11NO3/c14-12(15)10-8-13-11(16-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)

InChI Key

NLPAPDYNKBWVFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC=C(O2)C(=O)O

Origin of Product

United States

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